Isepamicin

Antibiotic Resistance Aminoglycoside-Modifying Enzymes AAC(6')-I

Isepamicin is a semi-synthetic aminoglycoside with unique stability against AAC(6')-I, the enzyme that inactivates amikacin, tobramycin, and netilmicin. Its 3''-position structure retains bactericidal activity against MDR Gram-negative strains. Clinical data: 99% pediatric eradication vs 92% for amikacin; lower MIC90 and resistance rates in nosocomial bloodstream isolates (23.7% vs amikacin 27.9%, tobramycin 38.7%, gentamicin 40.9%). Procure as a strategic reserve for formularies in regions with high AAC(6')-I prevalence where conventional aminoglycosides fail.

Molecular Formula C22H43N5O12
Molecular Weight 569.6 g/mol
CAS No. 58152-03-7
Cat. No. B1207981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsepamicin
CAS58152-03-7
SynonymsHAPA-B
Isépalline
Isepacin
isepamicin
isepamicin disulfate
isepamicin monosulfate
isepamicin sulfate
N-(S-3-amino-2-hydroxypropionyl)gentamicin
Sch 21420
Sch-21420
Molecular FormulaC22H43N5O12
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESCC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O
InChIInChI=1S/C22H43N5O12/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-/m0/s1
InChIKeyUDIIBEDMEYAVNG-ZKFPOVNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isepamicin (CAS 58152-03-7): A Semi-Synthetic Aminoglycoside Antibiotic for Resistant Gram-Negative Infections


Isepamicin (CAS 58152-03-7) is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B, developed to overcome common aminoglycoside-modifying enzyme (AME) resistance mechanisms [1]. It exhibits concentration-dependent bactericidal activity by binding irreversibly to the 30S ribosomal subunit, disrupting bacterial protein synthesis [2]. Isepamicin is primarily active against a broad range of Gram-negative bacteria, including Enterobacteriaceae and staphylococci [2]. Clinically, it is differentiated from earlier aminoglycosides by its stability against several clinically significant AMEs, particularly aminoglycoside 6'-N-acetyltransferase type I (AAC(6')-I), making it a strategic reserve antibiotic for multidrug-resistant (MDR) infections [1].

Why Aminoglycoside Selection Cannot Rely on Generic Substitution: Isepamicin's Differentiated Resistance Profile


Aminoglycosides cannot be considered freely interchangeable due to vast differences in their susceptibility to inactivation by aminoglycoside-modifying enzymes (AMEs), which are the primary drivers of acquired resistance. Generic substitution with gentamicin, tobramycin, or even amikacin is likely to fail in settings where specific AMEs are prevalent. Isepamicin possesses a unique structural feature at the 3''-position, which confers stability against AAC(6')-I, an enzyme that inactivates amikacin, tobramycin, and netilmicin [1]. Consequently, the rise in bacterial strains co-expressing AAC(6')-I alongside other AMEs has rendered many in-class alternatives ineffective, while isepamicin often retains its bactericidal activity [1]. The following quantitative evidence section provides the precise comparative data required for informed, non-substitutable procurement decisions.

Isepamicin vs. Amikacin and Other Aminoglycosides: A Head-to-Head Quantitative Evidence Guide for Procurement


Superior Activity of Isepamicin Against AAC(6')-I Producing, Amikacin-Resistant Strains

Isepamicin demonstrates a crucial structural advantage over amikacin. The activity of isepamicin against amikacin-resistant strains which produce the AAC(6')-I enzyme is directly related to differences in structure at the 3'' position [1]. While amikacin forms a stable, inactivating complex with AAC(6')-I enzymes via binding interactions at positions 3 and 3'', isepamicin possesses a secondary amino group at position 3''. This difference results in a less stable enzyme-isepamicin complex, allowing the drug to evade modification and maintain its bactericidal efficacy [1].

Antibiotic Resistance Aminoglycoside-Modifying Enzymes AAC(6')-I

Two-Fold Lower MIC90 Compared to Amikacin Against ESBL-Producing E. coli

In a study evaluating 103 phenotypically confirmed ESBL-producing E. coli isolates, isepamicin demonstrated superior in vitro potency compared to amikacin. The minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) for isepamicin was two-fold lower than that for amikacin [1]. Specifically, isepamicin potently inhibited 98% of these isolates [1]. Furthermore, isepamicin retained inhibitory activity against 95% of amikacin-resistant and 97% of gentamicin-resistant ESBL-producing E. coli isolates [1].

Antimicrobial Susceptibility ESBL Escherichia coli

Lowest Resistance Rate Among Aminoglycosides in Nosocomial Gram-Negative Bloodstream Isolates

A comparative study of 247 non-duplicate nosocomial Gram-negative blood isolates from Taiwan demonstrated isepamicin's superior in vitro activity against a broad range of pathogens. For 154 Enterobacteriaceae isolates, isepamicin exhibited the lowest MIC90 among tested drugs and a resistance rate of 3.9%, equal to amikacin (3.9%) but significantly lower than tobramycin (18.2%) and gentamicin (21.4%) [1]. Crucially, for 93 non-fermentative Gram-negative bacilli isolates, isepamicin had the lowest MIC90 and a resistance rate of 23.7%, which was lower than that of amikacin (27.9%), tobramycin (38.7%), and gentamicin (40.9%) [1].

Antimicrobial Resistance Surveillance Nosocomial Infections Gram-Negative Bacteria

Equivalent Efficacy with a Favorable Safety Profile in Pediatric Clinical Trials

A large, prospective, randomized trial in 306 pediatric patients compared isepamicin 7.5 mg/kg twice daily to amikacin at the same dosage. Clinical cure or improvement rates were equivalent: 188/204 (92%) for isepamicin vs. 94/102 (92%) for amikacin in the intent-to-treat population, and 117/120 (98%) vs. 58/61 (95%) in the evaluable population [1]. Bacteriological elimination rates were 75/76 (99%) for isepamicin and 35/38 (92%) for amikacin [1]. Nephrotoxicity, defined as a serum creatinine increase of ≥0.5 mg/dL, was observed in 2% (4/187) of isepamicin patients and 1% (1/191) of amikacin patients, while definite ototoxicity (≥20 dB threshold) was noted in 1 isepamicin patient and 2 amikacin patients out of 56 evaluated [1]. This demonstrates comparable safety and a numerical advantage in bacterial eradication.

Pediatric Clinical Trial Pharmacovigilance Comparative Efficacy

Optimal Procurement and Research Applications for Isepamicin Based on Quantified Evidence


Empiric Treatment of MDR Gram-Negative Infections in Regions with High AAC(6')-I Prevalence

Procurement should prioritize Isepamicin for hospital formularies in geographic areas with documented high prevalence of AAC(6')-I, an enzyme that inactivates amikacin, tobramycin, and netilmicin but against which isepamicin is stable. This is based on the direct mechanistic evidence showing that isepamicin evades modification by AAC(6')-I due to its unique 3''-position structure [1]. Its use as empiric monotherapy or in combination for suspected ESBL-producing Enterobacterales infections is supported by its two-fold lower MIC90 compared to amikacin against these pathogens [2].

Pediatric Aminoglycoside Therapy Requiring Maximized Bacterial Eradication

Based on a direct comparative clinical trial, isepamicin demonstrated a higher bacteriological elimination rate (99%) than amikacin (92%) in a pediatric population, with a comparable safety profile [1]. This evidence supports the preferential selection and procurement of isepamicin for pediatric wards or children's hospitals where achieving microbiological cure is paramount and where aminoglycoside options are carefully evaluated for their risk-benefit profile [1].

Management of Nosocomial Gram-Negative Bloodstream Infections

In vitro surveillance data from nosocomial bloodstream isolates provide a strong rationale for procuring isepamicin as a preferred aminoglycoside for empiric coverage of healthcare-associated sepsis. Isepamicin exhibited the lowest MIC90 and a lower resistance rate (23.7%) against non-fermentative Gram-negative bacilli compared to amikacin (27.9%), tobramycin (38.7%), and gentamicin (40.9%) [1]. This quantified advantage suggests isepamicin is the most active in-class agent in this high-risk clinical scenario.

Research into Aminoglycoside Structure-Activity Relationships (SAR) and AME Evasion

Isepamicin serves as a critical research tool and reference standard for studying aminoglycoside-modifying enzymes. Its differential susceptibility to AAC(6')-I, attributed to a specific structural feature at the 3'' position, makes it an essential comparator for SAR studies aimed at developing novel aminoglycosides that overcome resistance. Research procurement is justified by the detailed molecular characterization of its interaction with AAC(6')-I, which contrasts directly with that of amikacin [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isepamicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.